6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAJCHKORMFKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the [2+2] photocycloaddition of aryl-enones under visible light irradiation. This reaction is promoted by a Lewis acid such as lithium bromide and catalyzed by Eosin Y . The reaction conditions typically involve room temperature and visible light exposure for a specified duration to achieve high yield and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance productivity and space-time yields. The use of flow chemistry allows for better control over reaction conditions and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery programs, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Flucloxacillin: A penicillin antibiotic with a similar bicyclic structure but different functional groups.
Cloxacillin: Another penicillin derivative with structural similarities.
Dicloxacillin: A penicillin antibiotic with a similar core structure.
Uniqueness
6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane, with the CAS number 265661-60-7, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for further exploration in drug development.
- Molecular Formula : CHFN
- Molecular Weight : 191.24 g/mol
- Structural Characteristics : The compound features a bicyclic azabicyclo structure which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as a neuroleptic agent and its interactions with neurotransmitter systems.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit activity at dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and depression. The presence of the fluorophenyl group enhances receptor affinity and selectivity.
Case Studies
- Dopaminergic Activity : In a study assessing the dopaminergic activity of azabicyclo compounds, this compound was shown to have significant binding affinity to D2 dopamine receptors, indicating potential use in treating disorders linked to dopamine dysregulation .
- Serotonergic Modulation : Another study highlighted the compound's ability to modulate serotonin receptor activity, suggesting its role in mood regulation and anxiety relief .
Data Table: Summary of Biological Activities
The mechanism by which this compound exerts its effects is primarily through modulation of neurotransmitter systems:
- Dopamine System : By acting as an antagonist or partial agonist at dopamine receptors, it may help in alleviating symptoms of psychosis.
- Serotonin System : Interaction with serotonin receptors can lead to improved mood and reduced anxiety levels.
Q & A
Q. What is the structural significance of the 3-azabicyclo[3.2.0]heptane scaffold in medicinal chemistry?
The 3-azabicyclo[3.2.0]heptane core combines rigidity and stereochemical complexity, mimicking meta-substituted benzene scaffolds in bioactive compounds. Its fused bicyclic structure allows precise spatial arrangement of substituents (e.g., 4-fluorophenyl), enabling selective receptor interactions. This scaffold is synthesized via photochemical [2+2] cycloaddition of diallylamines, yielding exo-6-aryl derivatives with high diastereoselectivity (>90%) .
Q. How is 6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane synthesized?
A validated method involves:
- Step 1 : UV irradiation of N-cinnamyl-N-allylamines to induce intramolecular [2+2] cycloaddition, forming the bicyclic scaffold.
- Step 2 : Chiral resolution using (-)-2,3-di-p-toluoyl-L-tartaric acid to isolate the (+)-enantiomer (>30% yield).
- Step 3 : X-ray crystallographic analysis of HCl salts to confirm absolute configurations . Recent advancements use visible-light sensitization for [2+2] cycloaddition, avoiding harsh UV conditions and improving substrate scope .
Advanced Research Questions
Q. How do substituents on the 3-azabicyclo[3.2.0]heptane scaffold influence dopamine D4 and 5-HT2A receptor affinity?
- 4-Fluorophenyl substitution : Enhances D4 receptor affinity (Ki = 1.2 nM) and selectivity over D2A (30-fold) while retaining 5-HT2A binding. Fluorine’s electron-withdrawing effects optimize π-π stacking and hydrogen bonding .
- m-Chloro/p-nitro substituents : Reduce D4 affinity, while electron-donating groups (e.g., p-methoxy) abolish binding.
- Stereochemistry : The (+)-enantiomer exhibits 30-fold higher D4 affinity than the (-)-form, highlighting enantioselective receptor interactions .
Q. What methodologies address enantioselective synthesis challenges for 3-azabicyclo[3.2.0]heptane derivatives?
- Chiral resolution : Classical resolution with tartaric acid derivatives separates enantiomers, validated by X-ray crystallography .
- Asymmetric catalysis : Mukaiyama aldol reactions enable stereodivergent synthesis of fused bicyclic iminosugars, providing access to enantiopure intermediates .
- Ring-opening reactions : NaOMe-mediated ring-opening of 3-azabicyclo[3.2.0]heptane derivatives yields functionalized cyclobutanes with programmable stereochemistry (dr = 6.3:1) .
Q. How can conflicting data on receptor selectivity be resolved for structurally related compounds?
- Contradiction example : While 4-fluorophenyl substitution enhances D4 affinity, thiophen analogs require 5-chlorine substitution for comparable activity .
- Resolution strategy :
- Perform comparative molecular docking to identify substituent-dependent binding modes.
- Validate with in vitro radioligand displacement assays across receptor panels (e.g., monoaminergic, peptidergic) .
Q. What in vivo models validate the pharmacokinetic and pharmacodynamic profiles of this compound derivatives?
- Microdialysis in rodents : Measures extracellular dopamine/serotonin levels in the prefrontal cortex post-administration, correlating with receptor occupancy .
- Receptor occupancy studies : Radiolabeled analogs (e.g., [³H]LU-111995) quantify target engagement in brain tissue .
- Metabolic stability : LC-MS/MS analysis of plasma and brain homogenates assesses bioavailability and blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. How can low yields in photochemical [2+2] cycloaddition be improved?
- Optimization : Replace UV light with visible-light sensitization (e.g., Ru(bpy)₃²⁺), achieving >85% yield and reduced side reactions .
- Substrate design : Use electron-deficient maleimides to enhance triplet energy transfer efficiency .
Q. What analytical techniques confirm the stereochemical integrity of 3-azabicyclo[3.2.0]heptane derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
